molecular formula C28H29N5O2 B11059599 3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione

3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione

Cat. No.: B11059599
M. Wt: 467.6 g/mol
InChI Key: XYXIVMKTGIMJGT-UHFFFAOYSA-N
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Description

3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a piperidine-2,6-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.

    Piperidine-2,6-dione derivatives: These compounds share the piperidine-2,6-dione core and are studied for their pharmacological properties.

Uniqueness

3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione is unique due to its combination of both imidazo[1,2-a]pyridine and piperidine-2,6-dione moieties, which may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C28H29N5O2

Molecular Weight

467.6 g/mol

IUPAC Name

3-[4-[[2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl]amino]phenyl]-3-ethylpiperidine-2,6-dione

InChI

InChI=1S/C28H29N5O2/c1-4-28(17-16-24(34)31-27(28)35)20-10-12-21(13-11-20)29-26-25(30-23-7-5-6-18-33(23)26)19-8-14-22(15-9-19)32(2)3/h5-15,18,29H,4,16-17H2,1-3H3,(H,31,34,35)

InChI Key

XYXIVMKTGIMJGT-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC3=C(N=C4N3C=CC=C4)C5=CC=C(C=C5)N(C)C

Origin of Product

United States

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